molecular formula C7H11N3 B3032726 4-Amino-1-methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile CAS No. 40372-44-9

4-Amino-1-methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B3032726
CAS No.: 40372-44-9
M. Wt: 137.18 g/mol
InChI Key: ATXVSWXONNFECZ-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile is a heterocyclic organic compound that contains a tetrahydropyridine ring system. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,2,5,6-tetrahydropyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted tetrahydropyridine derivatives.

Scientific Research Applications

4-Amino-1-methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs) or other key enzymes, leading to the modulation of cell cycle progression and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,2,3,6-tetrahydropyridine: This compound is structurally similar but lacks the amino and carbonitrile groups.

    4-Amino-1-methyl-1,2,3,6-tetrahydropyridine: Similar structure but with different positioning of the double bond in the ring system.

Uniqueness

4-Amino-1-methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile is unique due to the presence of both an amino group and a carbonitrile group on the tetrahydropyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-amino-1-methyl-3,6-dihydro-2H-pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-3-2-7(9)6(4-8)5-10/h2-3,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXVSWXONNFECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C(C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350041
Record name 4-amino-1-methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40372-44-9
Record name 4-amino-1-methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile
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Reactant of Route 5
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Reactant of Route 6
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